BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-

Description

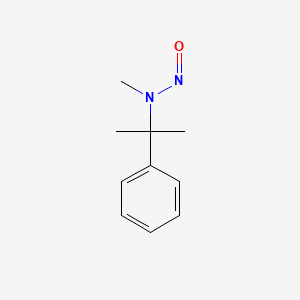

“BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-” (CAS: 62783-49-7; DTXSID80211854) is an N-nitroso derivative of benzylamine, characterized by a benzyl backbone (phenylmethyl group) with a nitroso (-N=O) group attached to the nitrogen atom. The compound is further substituted with three methyl groups: two at the alpha positions (adjacent to the nitrogen) and one directly on the nitrogen atom. This structural configuration confers unique reactivity and stability compared to simpler N-nitroso amines.

However, the synthetic nature of “BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-” distinguishes it from endogenous N-nitroso compounds like N-nitrosoproline (NPRO).

Properties

CAS No. |

68690-90-4 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

N-methyl-N-(2-phenylpropan-2-yl)nitrous amide |

InChI |

InChI=1S/C10H14N2O/c1-10(2,12(3)11-13)9-7-5-4-6-8-9/h4-8H,1-3H3 |

InChI Key |

BPBDCNHXICBGIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)N(C)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitrosation of Benzylamine: The compound can be synthesized by the nitrosation of benzylamine using nitrous acid (HNO2) under acidic conditions. The reaction typically involves the formation of a diazonium intermediate, which subsequently reacts with nitrous acid to form the nitroso compound.

Reductive Amination: Another method involves the reductive amination of benzaldehyde with nitrosating agents in the presence of a reducing agent such as sodium borohydride (NaBH4).

Industrial Production Methods: Industrial production of BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- often involves large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of nitro compounds.

Reduction: Reduction of the nitroso group can yield amines or hydroxylamines, depending on the reducing agent used.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitrating mixture (HNO3/H2SO4) or halogenating agents (Br2, Cl2).

Major Products:

Oxidation: Nitrobenzylamine derivatives.

Reduction: Benzylamine or hydroxylamine derivatives.

Substitution: Halogenated or nitrated benzylamine derivatives.

Scientific Research Applications

Benzylamine derivatives, including N-nitroso compounds, have been studied for their mutagenic properties. Research indicates that unsymmetrically substituted N-nitrosomethylbenzylamine acts as an esophageal carcinogen, exhibiting both methylating and benzylating activities. These activities are crucial in understanding the compound's role in DNA modification and potential carcinogenicity. For instance, model compounds derived from benzylamine have demonstrated mutagenicity in bacterial assays (e.g., Salmonella typhimurium), indicating their capacity to induce genetic mutations through enzymatic activation .

Implications in Drug Synthesis

N-nitrosamines, including benzylamine derivatives, are often encountered as impurities during the synthesis of pharmaceuticals. Their presence raises concerns due to their established carcinogenic effects. Regulatory bodies like the European Medicines Agency (EMA) have initiated investigations into the occurrence of N-nitrosamines in various active pharmaceutical ingredients (APIs), particularly those used in antihypertensive medications known as sartans . The synthesis processes involving nitrosation reactions can inadvertently lead to the formation of these harmful compounds, necessitating stringent quality control measures in pharmaceutical manufacturing.

Health Risks and Regulatory Considerations

The health implications of benzylamine and its nitroso derivatives are significant due to their potential carcinogenicity. The EMA has set acceptable intake limits for N-nitrosamines based on a risk assessment framework that considers lifetime exposure levels . This regulatory scrutiny is essential for ensuring patient safety and maintaining public health standards.

Case Studies

- Carcinogenicity Assessment : A study highlighted the mutagenic effects of various N-nitrosobenzyl compounds through bacterial assays. The results indicated a clear correlation between structural modifications and increased mutagenic activity, emphasizing the need for careful evaluation of these compounds in drug formulations .

- Pharmaceutical Quality Control : Following reports of N-nitrosamine contamination in sartans, manufacturers were urged to review their synthesis processes. This led to the identification of specific reagents that could contribute to nitrosamine formation, prompting changes in manufacturing practices to mitigate risks .

Mechanism of Action

The mechanism of action of BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL- involves its interaction with biological molecules, particularly enzymes. The nitroso group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural and chemical features of “BENZYLAMINE, N-NITROSO-alpha,alpha,N-TRIMETHYL-” with analogous N-nitroso amines:

Research Findings and Implications

- However, its persistence in biological systems requires further study.

- Toxicological Gaps: While N-nitroso compounds are broadly associated with carcinogenicity, the specific toxicological profile of the target compound remains understudied. Comparative studies with analogs like N-NITROSO-FENFLURAMINE could elucidate structure-activity relationships .

Biological Activity

Benzylamine, N-nitroso-alpha,alpha,N-trimethyl- (often referred to as N-nitrosobenzylamine) is a member of the N-nitrosamine family, which has garnered attention due to its potential biological activity, particularly its mutagenic and carcinogenic properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

N-nitrosobenzylamine has the chemical formula and is characterized by the presence of a nitroso group attached to a benzylamine structure. This configuration is significant as it influences the compound's reactivity and biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that N-nitrosobenzylamine exhibits mutagenic properties. A study highlighted that related compounds such as N-nitrosomethylbenzylamine have been shown to act as direct mutagens in bacterial assays (e.g., Salmonella typhimurium) . These findings suggest that N-nitrosobenzylamine may similarly contribute to DNA damage through alkylation processes.

Table 1: Mutagenic Activity of Related Compounds

| Compound | Test Organism | Mutagenic Activity |

|---|---|---|

| N-nitrosomethylbenzylamine | Salmonella typhimurium TA 98 | Positive |

| N-nitrosobenzylurea | Salmonella typhimurium TA 98 | Positive |

| N-nitroso-alpha-acetoxybenzyl-benzylamine | Salmonella typhimurium TA 98 | Positive |

The biological activity of nitrosamines like N-nitrosobenzylamine is primarily attributed to their ability to undergo metabolic activation. This process typically involves cytochrome P450 enzymes that facilitate the formation of reactive intermediates capable of interacting with cellular macromolecules, including DNA . The initial hydroxylation at the alpha position leads to the formation of highly reactive species that can alkylate DNA bases, resulting in mutations and potentially initiating carcinogenesis.

Case Studies

Several case studies have documented the carcinogenic potential of nitrosamines in various animal models. For instance, unsymmetrically substituted N-nitrosomethylbenzylamine has been identified as an esophageal carcinogen, indicating that similar compounds may pose significant risks in terms of cancer development .

Notable Findings:

- In animal studies, exposure to nitrosamines has been linked to increased incidences of tumors in organs such as the liver and esophagus.

- Epidemiological studies have suggested a correlation between dietary nitrosamines and certain cancers in humans.

Safety and Toxicology

The safety profile of N-nitrosobenzylamine is concerning due to its classification as a potential human carcinogen. Regulatory agencies have established guidelines for acceptable exposure levels, emphasizing the need for continued monitoring in pharmaceutical manufacturing processes where nitrosamines may form as by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.